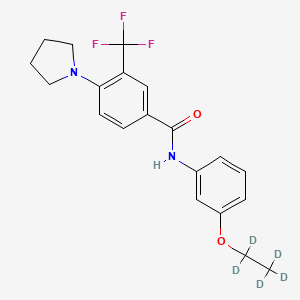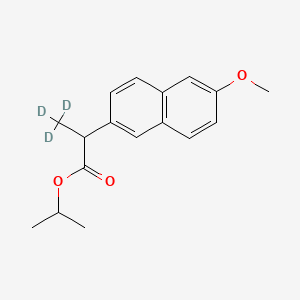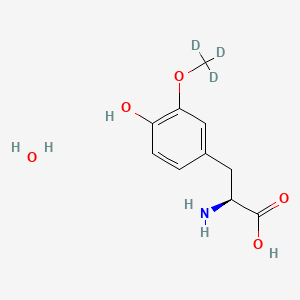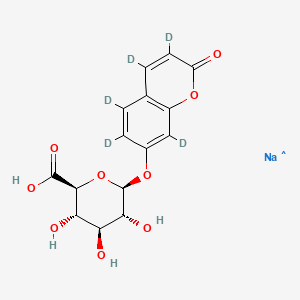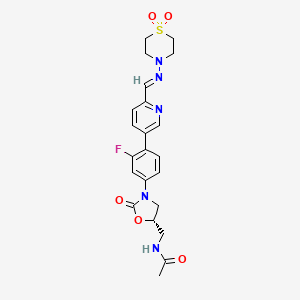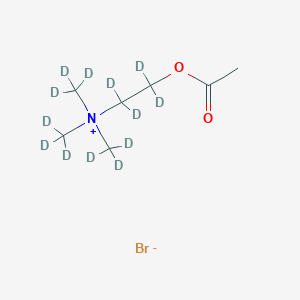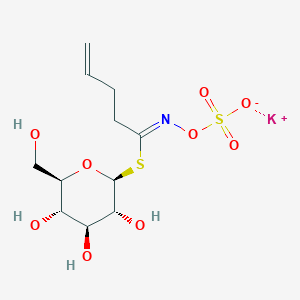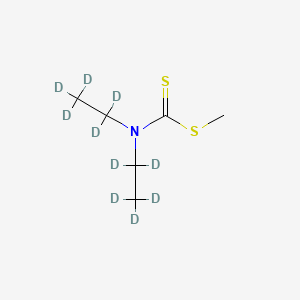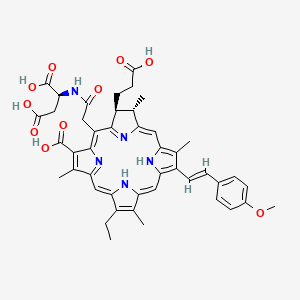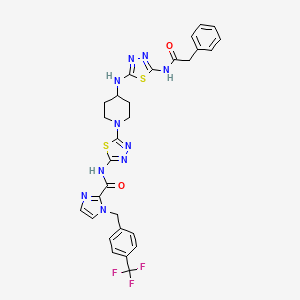
GLS1 Inhibitor-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLS1 Inhibitor-4 is a potent inhibitor of the enzyme glutaminase 1 (GLS1), which plays a crucial role in glutamine metabolism. This compound has shown significant potential in cancer therapy by targeting the metabolic reprogramming of cancer cells, which often rely heavily on glutamine for growth and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GLS1 Inhibitor-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions: GLS1 Inhibitor-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
GLS1 Inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glutamine metabolism and its role in cellular processes.
Biology: Helps in understanding the metabolic reprogramming in cancer cells and other diseases.
Industry: Utilized in the development of new drugs targeting metabolic pathways.
Wirkmechanismus
GLS1 Inhibitor-4 exerts its effects by inhibiting the enzyme glutaminase 1, which is responsible for converting glutamine to glutamate. This inhibition disrupts the glutamine metabolism pathway, leading to reduced energy production and biosynthesis in cancer cells. The compound also affects various molecular targets and pathways, including the tricarboxylic acid cycle and redox homeostasis .
Vergleich Mit ähnlichen Verbindungen
GLS1 Inhibitor-4 is unique compared to other similar compounds due to its high potency and selectivity for glutaminase 1. Similar compounds include:
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl: Another potent GLS1 inhibitor with promising antitumor effects.
CB-839: A well-known GLS1 inhibitor used in various clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C29H27F3N10O2S2 |
|---|---|
Molekulargewicht |
668.7 g/mol |
IUPAC-Name |
N-[5-[4-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]amino]piperidin-1-yl]-1,3,4-thiadiazol-2-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxamide |
InChI |
InChI=1S/C29H27F3N10O2S2/c30-29(31,32)20-8-6-19(7-9-20)17-42-15-12-33-23(42)24(44)36-27-39-40-28(46-27)41-13-10-21(11-14-41)34-25-37-38-26(45-25)35-22(43)16-18-4-2-1-3-5-18/h1-9,12,15,21H,10-11,13-14,16-17H2,(H,34,37)(H,35,38,43)(H,36,39,44) |
InChI-Schlüssel |
BGZTVMRSKUPCTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)C5=NC=CN5CC6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


